3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJUGMPRJVREQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aminoindolin-2-One
3-Aminoindolin-2-one serves as a critical intermediate, typically synthesized via reductive amination of isatin (indoline-2,3-dione). Sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) reduces the C3 ketone of isatin to an amine while preserving the lactam ring. Alternatively, catalytic hydrogenation using palladium on carbon in ethanol achieves similar results, albeit with longer reaction times. The amine is characterized by a broad singlet at δ 6.8–7.2 ppm in NMR and an IR absorption band near 3350 cm (N–H stretch).
Preparation of 5-Formylbenzo[3,4-d]1,3-Dioxole
The formylation of benzo[3,4-d]1,3-dioxole employs the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate. Reaction at 0–5°C for 4–6 hours yields 5-formylbenzo[3,4-d]1,3-dioxole, with the aldehyde proton appearing as a singlet at δ 9.8–10.2 ppm in NMR.
Imine Formation
Equimolar amounts of 3-aminoindolin-2-one and 5-formylbenzo[3,4-d]1,3-dioxole react in ethanol under reflux (78°C) for 8–12 hours, catalyzed by acetic acid (5 mol%). The Schiff base forms via nucleophilic attack of the amine on the aldehyde, followed by dehydration. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:2), with the product exhibiting an imine proton resonance at δ 8.5–8.9 ppm. Purification via silica gel chromatography (70% yield) affords the target compound as a yellow crystalline solid, validated by a mass spectral peak at m/z 309.08 (CHNO).
Acid-Catalyzed Cyclization of 3-(2-Nitrovinyl)Indole with Benzo-1,3-Dioxole Derivatives
Formation of 3-(2-Nitrovinyl)Indole
3-(2-Nitrovinyl)indole is synthesized via Henry reaction between indole-3-carbaldehyde and nitromethane in ammonium acetate buffer (pH 7–8). The nitroalkene intermediate is isolated as a red solid (mp 201–203°C), displaying a doublet at δ 8.25 ppm () for the vinyl proton in NMR.
Condensation with Benzo-1,3-Dioxole-5-ol
Polyphosphoric acid (PPA) mediates the nucleophilic addition of benzo-1,3-dioxole-5-ol to the electron-deficient nitrovinyl group at 40°C for 1 hour. Subsequent hydrolysis of the nitro group generates a hydroxamic acid intermediate, which undergoes intramolecular 5- exo-trig cyclization to form the lactone ring. Neutralization with aqueous ammonia (pH 8) and extraction with ethyl acetate yield the crude product, which is recrystallized from ethanol (55% yield). The lactone carbonyl appears at 1750 cm in IR, while the imine proton resonates at δ 8.7 ppm.
Multi-Component Reaction Using Iodine Catalysis
Reaction Components and Mechanism
A one-pot cascade reaction combines isatoic anhydride, propargyl amine, and 5-azidobenzo[3,4-d]1,3-dioxole in methanol with iodine (10 mol%) at 50°C. The sequence involves:
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Quinazolinone Formation : Iodine catalyzes the condensation of isatoic anhydride with propargyl amine, yielding o-amino- N-propargylbenzamide.
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Azide-Alkyne Cycloaddition : The propargyl group undergoes Huisgen 1,3-dipolar cycloaddition with the azide, forming a 1,2,3-triazole linkage.
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Imine Generation : Spontaneous condensation between the amine and ketone groups produces the target Schiff base.
Optimization and Yield
Elevating the temperature to 80°C accelerates the cycloaddition, achieving 65% yield after 24 hours. The triazole protons appear as singlets at δ 7.9–8.1 ppm, while the imine proton integrates as a singlet at δ 8.6 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages |
|---|---|---|---|
| Condensation | 70% | 12 hours | High purity, minimal side products |
| Acid-Catalyzed Cyclization | 55% | 2 hours | Rapid, scalable for bulk synthesis |
| Multi-Component Reaction | 65% | 24 hours | Atom-economical, single-pot operation |
The condensation route offers superior purity, validated by sharp melting points (mp 225–227°C) and unambiguous NMR spectra. In contrast, the acid-mediated method prioritizes speed, albeit with moderate yields due to competing hydrolysis. The multi-component approach eliminates intermediate isolation but requires stringent temperature control.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-(benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways makes it a candidate for developing new antibiotics. For example, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria.
Material Science Applications
Organic Electronics
this compound can be utilized in organic electronic devices due to its electron-rich characteristics. It may serve as a building block for organic semiconductors or photovoltaic materials. Research has shown that incorporating such compounds into polymer matrices can enhance the efficiency of light absorption and charge transport.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial | Showed efficacy against Gram-positive and Gram-negative bacteria with low MIC values. |
| Study C | Organic Electronics | Improved charge mobility in organic solar cells when used as an additive. |
Mechanism of Action
The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one with structurally related analogs, focusing on substituent effects, biological activities, and physicochemical properties.
Hydrazone-Linked Indolin-2-one Derivatives
Compounds such as 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one and 3-((2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one exhibit potent anticancer activity against MCF7 (breast adenocarcinoma) and A2780 (ovarian adenocarcinoma) cell lines. For example, 3-((2-bromobenzylidene)hydrazono)indolin-2-one showed GI50 values in the low micromolar range against both cell lines .
Chromone- and Coumarin-Fused Indolin-2-one Derivatives
(Z)-3-[(4-Oxo-4H-chromen-3-yl)methylene]indolin-2-one (Compound 185) demonstrated broad-spectrum anticancer activity, inhibiting 60 human cancer cell lines with an average GI50 of 3.2 µM. Additionally, derivatives like 185b and 185c act as selective cyclooxygenase-2 (COX-2) inhibitors (IC50 = 20–29 µM, selectivity indices up to 337). The chromone moiety enhances π-π stacking interactions with enzyme active sites .
Key Difference : The benzo[3,4-d]1,3-dioxolen group may offer improved metabolic stability compared to the chromone core, which is prone to oxidation.
Sulfonyl-Substituted Indolin-2-one Derivatives
(Z)-3-(((Phenylsulfonyl)methylene)indolin-2-one analogs (e.g., 6f–6m) with substituents like Cl, Br, and OMe exhibit moderate yields (23.8–52.1%) and melting points (181–199°C). These compounds were characterized for structural purity but lack explicit biological data.
Key Difference : The target compound’s benzo[3,4-d]1,3-dioxolen substituent is less polar than sulfonyl groups, possibly improving membrane permeability.
Thiadiazole- and Nitroimidazole-Hybridized Indolin-2-one Derivatives
3-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)ethylidene)indolin-2-one (9b) showed potent activity against NCI-H522 (non-small cell lung cancer) with a GI50 of 0.72 µM. The thiadiazole ring enhances π-stacking and hydrogen-bonding interactions. Similarly, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one exhibits antibacterial activity against Staphylococcus aureus, leveraging the nitroimidazole moiety’s redox-activatable properties .
Key Difference : The benzo[3,4-d]1,3-dioxolen group may confer distinct electronic effects compared to thiadiazole/nitroimidazole, favoring different biological targets.
Structural and Activity Comparison Tables
Table 2: Physicochemical Properties of Sulfonyl Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6f | 3-Cl-phenylsulfonyl | 28.6 | 192–194 |
| 6g | 4-Cl-phenylsulfonyl | 23.8 | 193–195 |
| 6h | 2-Br-phenylsulfonyl | 50.0 | 198–199 |
| 6i | 3-Br-phenylsulfonyl | 51.7 | 193–194 |
Biological Activity
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C15H10N2O3
- Molecular Weight : 266.25 g/mol
- CAS Number : 1048915-21-4
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
The compound appears to target specific signaling pathways involved in cancer cell survival. Studies suggest that it may inhibit the activity of kinases associated with tumor growth and metastasis. For instance, a study highlighted its efficacy against KRAS-mutant cancers by disrupting the signaling pathways that promote cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the effect of this compound on human colon cancer cells (HCT116). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 75 | Increased |
| 20 | 50 | Significantly increased |
| 50 | 25 | Highly significant |
Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests potential for development into an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Neuroprotection
In vitro studies on neuronal cell lines indicated that treatment with the compound reduced oxidative stress markers by approximately 40%, suggesting a protective effect against neurodegeneration .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and imine (C=N) at ~1600 cm⁻¹ .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve absolute configuration and detect disorder in aromatic substituents. For example, a 6-chloro-5-(2-chloroethyl) derivative showed 82.6% occupancy for the major disordered component .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental NMR shifts and predict electronic delocalization effects .
What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
Q. Basic Research Focus
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains. MIC values <2 μg/mL indicate potent activity .
- Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Target-specific assays (e.g., β-lactamase or DNA gyrase inhibition) to identify mechanisms. Use fluorogenic substrates for real-time kinetic analysis .
- Synergy Studies : Combine with antibiotics (e.g., ciprofloxacin) to assess combinatorial effects via checkerboard assays .
How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Q. Advanced Research Focus
- Dynamic Effects : Monitor Z/E isomer ratios over time in different solvents (e.g., DMSO-d6 vs. CDCl3). 5-Nitro and 5-acetyl derivatives show stable ratios, while halo-substituted analogs exhibit time-dependent changes due to electronic effects .
- Peak Integration Errors : Use high-field NMR (≥500 MHz) and phase correction to minimize artifacts. For overlapping signals, apply deconvolution software (e.g., MestReNova) .
What strategies are effective for modifying the indolin-2-one core to enhance biological activity?
Q. Advanced Research Focus
- Substituent Engineering :
- Stereochemical Optimization : Prioritize E-isomers for planar conformations, which improve target binding (e.g., MRSA inhibition) .
What are common challenges in crystallizing indolin-2-one derivatives, and how can they be addressed?
Q. Advanced Research Focus
- Disorder Management : For disordered chloroethyl or aromatic groups, refine occupancy ratios using SHELXL (e.g., 0.826:0.174 split) .
- Solvent Selection : Use mixed solvents (e.g., methanol/dichloromethane) to induce slow crystallization. Cooling rates of 0.5°C/hour reduce twinning .
- Hydrogen Bonding : Leverage N–H⋯O interactions to stabilize dimeric crystal packing. For example, inversion dimers with R₂²(8) motifs improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
